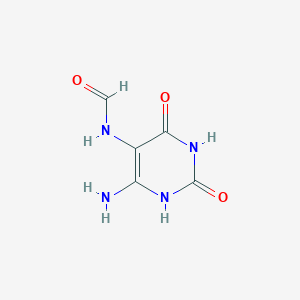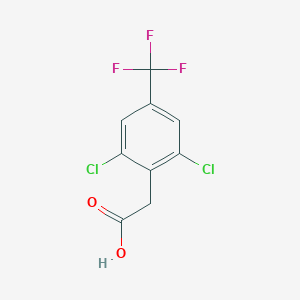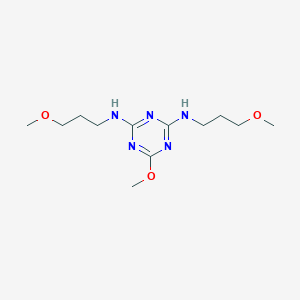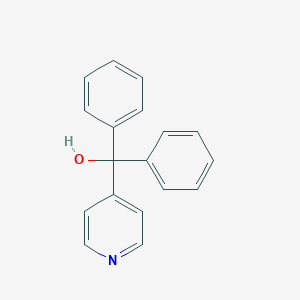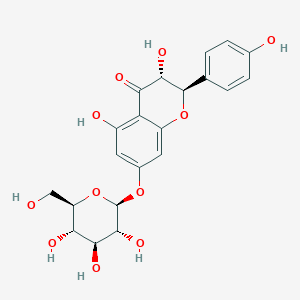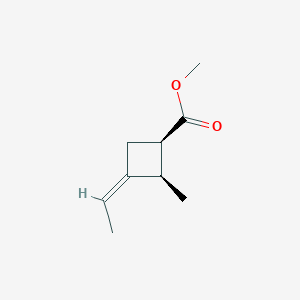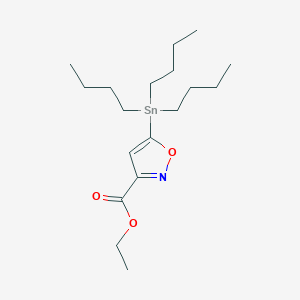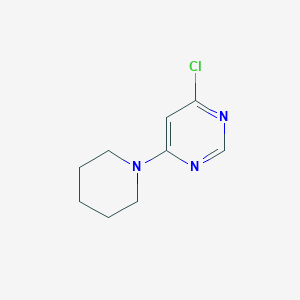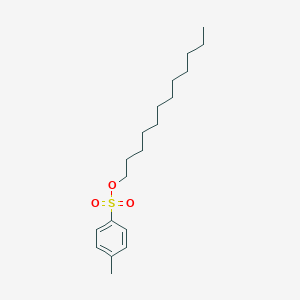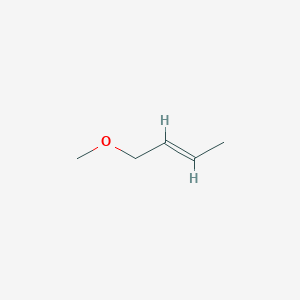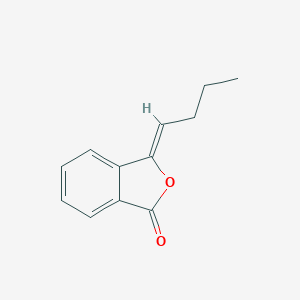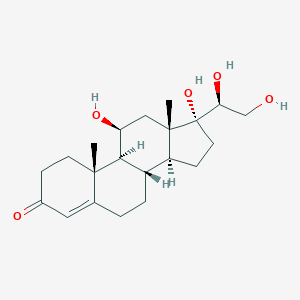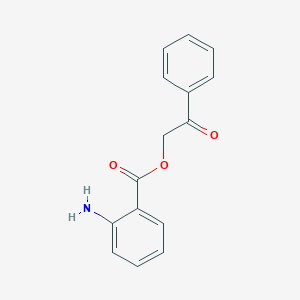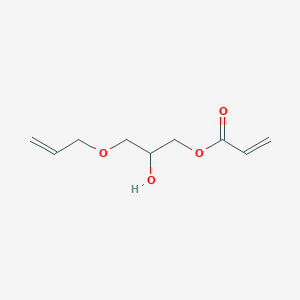
2-Hydroxy-3-(2-propenyloxy)propyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(2-propenyloxy)propyl acrylate, also known as HPA, is a commonly used monomer in the synthesis of various polymers. It has gained attention due to its unique properties such as high reactivity, low viscosity, and good adhesion. HPA is widely used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate is based on its ability to undergo free radical polymerization. 2-Hydroxy-3-(2-propenyloxy)propyl acrylate can be polymerized by various methods such as thermal, photochemical, and redox initiation. The resulting polymer has a high molecular weight and good mechanical properties.
Effets Biochimiques Et Physiologiques
2-Hydroxy-3-(2-propenyloxy)propyl acrylate has been shown to have low toxicity and is not considered a hazardous material. However, it can cause skin and eye irritation upon contact. It is important to handle 2-Hydroxy-3-(2-propenyloxy)propyl acrylate with care and use appropriate protective equipment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in lab experiments include its high reactivity, low viscosity, and good adhesion. These properties make it an ideal monomer for the synthesis of various polymers. However, the limitations of using 2-Hydroxy-3-(2-propenyloxy)propyl acrylate include its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are many future directions for the use of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in scientific research. One area of interest is the development of new polymers with improved mechanical properties and biocompatibility. 2-Hydroxy-3-(2-propenyloxy)propyl acrylate can also be used in the production of drug delivery systems and tissue engineering scaffolds. Additionally, the use of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in the development of new dental materials is an area of active research.
Conclusion
In conclusion, 2-Hydroxy-3-(2-propenyloxy)propyl acrylate is a versatile monomer with a wide range of applications in scientific research. Its unique properties make it an ideal candidate for the synthesis of various polymers. The future directions for the use of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in scientific research are promising, and it is expected to play a significant role in the development of new materials and technologies.
Méthodes De Synthèse
2-Hydroxy-3-(2-propenyloxy)propyl acrylate can be synthesized by the reaction of hydroxyethyl acrylate with allyl chloride. The reaction is carried out in the presence of a base catalyst such as potassium hydroxide. The resulting product is then purified by distillation to obtain pure 2-Hydroxy-3-(2-propenyloxy)propyl acrylate.
Applications De Recherche Scientifique
2-Hydroxy-3-(2-propenyloxy)propyl acrylate has a wide range of applications in scientific research. It is used in the synthesis of various polymers such as polyacrylates, polyurethanes, and polyesters. These polymers have applications in coatings, adhesives, and sealants. 2-Hydroxy-3-(2-propenyloxy)propyl acrylate is also used in the production of dental materials such as composite resins and adhesives.
Propriétés
Numéro CAS |
1830-79-1 |
|---|---|
Nom du produit |
2-Hydroxy-3-(2-propenyloxy)propyl acrylate |
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.2 g/mol |
Nom IUPAC |
(2-hydroxy-3-prop-2-enoxypropyl) prop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-3-5-12-6-8(10)7-13-9(11)4-2/h3-4,8,10H,1-2,5-7H2 |
Clé InChI |
GEDPWPYPHQIRJD-UHFFFAOYSA-N |
SMILES |
C=CCOCC(COC(=O)C=C)O |
SMILES canonique |
C=CCOCC(COC(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



